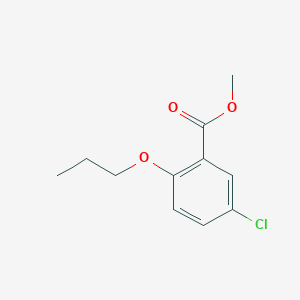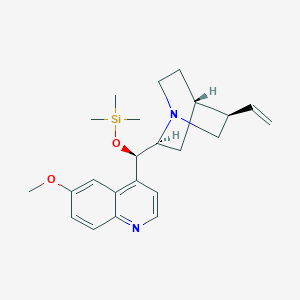![molecular formula C8H7Cl2N3 B3282659 5,7-Dichloro-6-ethylpyrazolo[1,5-a]pyrimidine CAS No. 754211-04-6](/img/structure/B3282659.png)
5,7-Dichloro-6-ethylpyrazolo[1,5-a]pyrimidine
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
5,7-Dichloro-6-ethylpyrazolo[1,5-a]pyrimidine and related compounds have been extensively studied in synthetic chemistry. An example includes the X-ray analysis of similar pyrazolo[1,5-a]pyrimidine derivatives, which provides insights into their structural properties (Clayton et al., 1980). This type of analysis is crucial for understanding the molecular configuration and potential reactivity of these compounds.
Electrophilic Substitution Reactions
The compound has been used in electrophilic substitution reactions to synthesize novel derivatives. For instance, synthesis and electrophilic substitutions of pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines have been documented, showcasing the versatility of pyrazolo[1,5-a]pyrimidine derivatives in organic synthesis (Atta, 2011).
Antimicrobial Activity
Some derivatives of pyrazolo[1,5-a]pyrimidine have shown promising antimicrobial activity. For example, compounds synthesized from related structures demonstrated in vitro activities against various bacteria and pathogenic fungi (Al-Turkistani et al., 2011). This indicates the potential of this compound derivatives in developing new antimicrobial agents.
Crystal Structure and Biological Activity
The crystal structure analysis of pyrazolo[1,5-a]pyrimidine derivatives provides valuable information for understanding their biological activities. A study on a related compound, 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, revealed moderate anticancer activity, suggesting potential applications in cancer therapy (Lu Jiu-fu et al., 2015).
Pharmaceutical Potential
Various derivatives of pyrazolo[1,5-a]pyrimidine, including those similar to this compound, have shown pharmaceutical potential. For instance, some compounds have been evaluated as phosphodiesterase inhibitors, indicating their potential in developing new drugs (Novinson et al., 1975).
properties
IUPAC Name |
5,7-dichloro-6-ethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2N3/c1-2-5-7(9)12-6-3-4-11-13(6)8(5)10/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFALYSAIOQBGPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C(=CC=N2)N=C1Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-pyridin-4-yl-3,4,7,8,9,10-hexahydro-6H-[1,2,4,6]thiatriazino[4,3-a]azepine 2,2-dioxide](/img/structure/B3282614.png)




![1-{[4-(Aminomethyl)phenyl]methyl}imidazolidin-2-one](/img/structure/B3282648.png)


![4-chloro-1-methyl-1H-benzo[d]imidazole](/img/structure/B3282667.png)